N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide
Overview
Description
N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a dimethylaminoethyl group attached to the nitrogen atom of the benzamide structure, with two fluorine atoms substituted at the 2 and 6 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoic acid with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The dimethylaminoethyl group can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group of the benzamide can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or thiourea under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives of the dimethylaminoethyl group.
Reduction: Corresponding amine derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: It serves as a tool compound in biological research to study the effects of fluorinated benzamides on cellular processes and signaling pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylaminoethyl group enhances the compound’s ability to penetrate cell membranes, while the fluorine atoms increase its metabolic stability. The compound may act as an inhibitor or modulator of target proteins, affecting their activity and downstream signaling pathways. Detailed studies on its binding affinity and selectivity are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Similar in structure but with a naphthalimide core instead of a benzamide.
2-(dimethylamino)ethyl methacrylate: Contains a methacrylate group instead of a benzamide.
Bis[2-(dimethylamino)ethyl]ether: Features an ether linkage instead of a benzamide structure.
Uniqueness
N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide is unique due to the presence of both dimethylaminoethyl and difluorobenzamide moieties, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-15(2)7-6-14-11(16)10-8(12)4-3-5-9(10)13/h3-5H,6-7H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLGDENQXKROMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=CC=C1F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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